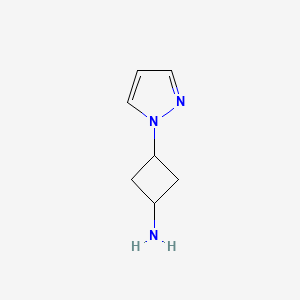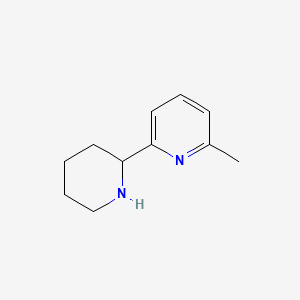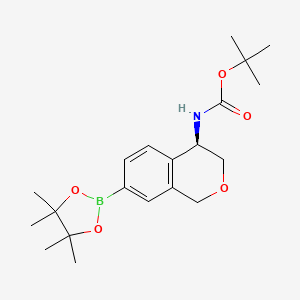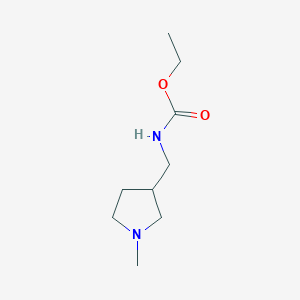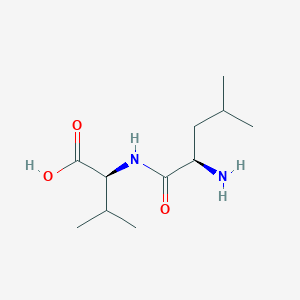
(S)-2-((R)-2-Amino-4-methylpentanamido)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structural configuration, which includes an amino group and a methyl group attached to a butanoic acid backbone. Its stereochemistry is defined by the (2S) and (2R) designations, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of amino acids as starting materials. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often utilizing automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens, alkylating agents, and appropriate solvents under controlled temperature.
Major Products Formed
科学的研究の応用
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding protein structure and function due to its amino acid-like structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
作用機序
The mechanism by which (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m1/s1 |
InChIキー |
MDSUKZSLOATHMH-BDAKNGLRSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
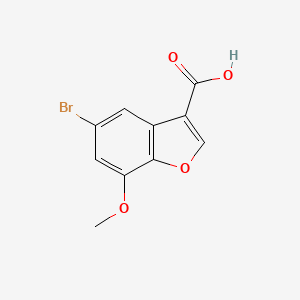
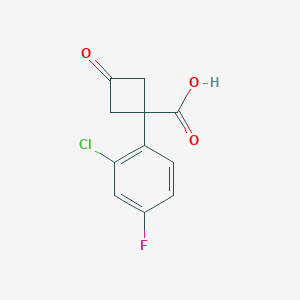
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)

